N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide
Description
N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide is a sulfonamide-carboxamide hybrid compound characterized by a pyridine-4-carboxamide moiety linked via a phenyl ring to a 4-methylpiperidine sulfonyl group. The sulfonamide bridge (N–S bond) and the piperidine substituent are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-8-12-21(13-9-14)25(23,24)17-4-2-16(3-5-17)20-18(22)15-6-10-19-11-7-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFTATUJJQOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-(4-methylpiperidin-1-yl)aniline with pyridine-4-carboxylic acid under specific reaction conditions . The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide is a chemical compound with a wide range of applications in scientific research. It features a piperidine ring, a sulfonyl group, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4426 g/mol
CAS Number: 876522-44-0
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry As a building block for the synthesis of more complex molecules.
- Biology It is investigated for its potential as a biochemical probe.
- Medicine It is explored for its therapeutic potential in various diseases.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions:
- Oxidation The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Other compounds
Other related compounds include:
- 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one
- 5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide
- N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-2-carboxamide
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide
- 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Insights :
- Methyl groups (e.g., in the target compound) balance lipophilicity and metabolic stability.
- Bulkier substituents (e.g., tert-butyl) enhance target selectivity but may compromise solubility .
Sulfonyl Group Modifications
The sulfonyl linkage is a key pharmacophore. Comparisons include:
Insights :
- Bulky sulfonyl groups (e.g., benzylsulfamoyl) may enhance receptor binding but reduce blood-brain barrier penetration .
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
Carboxamide Heterocycle Replacements
Replacing pyridine-4-carboxamide with other heterocycles alters activity:
Insights :
- Pyridine and benzothiazole moieties contribute to π-π stacking interactions with target proteins .
- Nitrofuran groups introduce redox-active properties, enabling pro-apoptotic effects .
Pharmacokinetic and Selectivity Profiles
- AZD5363 : A piperidine-carboxamide kinase inhibitor with high oral bioavailability and selectivity for Akt over ROCK kinases. Demonstrates the importance of substituent positioning (e.g., 4-fluorophenyl) for reducing hERG affinity .
- N,N-Diethylpiperidine-4-carboxamide : Simplified analogs show reduced potency, highlighting the necessity of the sulfonyl-phenyl linkage for target engagement .
Research Findings and Implications
- Anticonvulsant Activity : Benzothiazole sulfonamides () exhibit potent anticonvulsant effects, suggesting the target compound may share similar mechanisms (e.g., sodium channel modulation).
- Metabolic Stability : Compounds with trifluoromethyl or tert-butyl groups () demonstrate improved metabolic profiles, guiding future derivatization.
Biological Activity
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
IUPAC Name: N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide
Canonical SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
The compound features a piperidine ring, a sulfonyl group, and a pyridine carboxamide moiety, which contribute to its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological outcomes. For instance, the compound has been shown to inhibit certain kinases, which are pivotal in cell signaling pathways involved in cancer progression and other diseases .
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound's structure enhances its lipid solubility, which improves cellular absorption and increases its efficacy against microbial pathogens .
| Activity Type | Tested Pathogens | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition observed in vitro |
| Antifungal | C. albicans | Effective at low concentrations |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are critical in combating oxidative stress-related diseases. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance antioxidant efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited growth at concentrations as low as 10 µg/mL for E. coli and 15 µg/mL for S. aureus, demonstrating strong potential as a therapeutic agent .
- Mechanistic Insights into Anticancer Activity : Another research effort focused on the anticancer potential of this compound through kinase inhibition studies. It was found to selectively inhibit CDK6 and PDGFRA kinases, which are implicated in tumor growth and metastasis. The IC50 values were recorded in the nanomolar range, indicating high potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves two key steps:
Sulfonylation : React 4-methylpiperidine with 4-chlorosulfonylphenyl intermediates under basic conditions (e.g., triethylamine) to form the sulfonyl bridge. This step requires controlled temperatures (0–5°C) to avoid side reactions .
Amide Coupling : Use coupling agents like HATU or EDC with pyridine-4-carboxylic acid derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aromatic ring functionalization .
- Purification : Chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) ensures ≥98% purity.
Q. How is the compound characterized for structural confirmation?
- Key Techniques :
- ¹H/¹³C NMR : Peaks for sulfonyl (δ 3.1–3.5 ppm, piperidine CH₂), pyridine (δ 8.5–8.8 ppm), and amide (δ 7.2–7.6 ppm) groups .
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) .
- HPLC : Retention time (e.g., 12.3 min on C18 column) confirms purity .
- Data Table :
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 3.3 ppm (piperidine CH₂) | |
| ¹³C NMR | δ 173.1 ppm (amide carbonyl) | |
| IR | 1685 cm⁻¹ (C=O stretch) | |
| HPLC | 98.5% purity, RT 12.3 min |
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing impurities?
- Strategies :
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency (yield ↑15–20%) compared to PdCl₂ .
- Temperature Control : Maintain sulfonylation at ≤10°C to suppress sulfonic acid byproducts .
- Solvent Selection : DMF enhances amide coupling kinetics but requires post-reaction dialysis to remove residual solvent .
- Troubleshooting : Impurities >5% often arise from incomplete sulfonylation; TLC monitoring (Rf 0.4 in EtOAc/hexane) is critical .
Q. What conflicting data might arise in biological activity assays, and how are they resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 6.9 vs. 223.9 µg/mL for SDH inhibition) may stem from:
- Assay Conditions : pH (optimum 7.4) and cofactors (e.g., FAD) influence enzyme stability .
- Compound Solubility : DMSO concentrations >1% can denature proteins, leading to false negatives .
Q. How do structural modifications impact target selectivity (e.g., kinase vs. carbonic anhydrase inhibition)?
- SAR Insights :
- Piperidine Methyl Group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., FLT3 IC₅₀: 0.008 µM) .
- Sulfonyl Linker : Critical for hydrogen bonding with carbonic anhydrase active-site zinc .
- Data Table :
| Modification | Target | IC₅₀ (µM) | Selectivity Ratio (Kinase/CA) | Reference |
|---|---|---|---|---|
| 4-Methylpiperidine | FLT3 Kinase | 0.008 | 250:1 | |
| Unsubstituted Piperidine | Carbonic Anhydrase | 12.5 | 1:18 |
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies in crystallographic vs. computational docking data?
- Approach :
Validate Crystal Structure : Compare bond lengths (e.g., C-S = 1.76 Å) with COD database entries (e.g., COD 2230670) .
Adjust Docking Parameters : Include solvent molecules (explicit water) and refine force fields (AMBER vs. CHARMM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
